molecular formula C9H9F4N B2478173 (r)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine CAS No. 1079656-75-9

(r)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B2478173
CAS No.: 1079656-75-9
M. Wt: 207.172
InChI Key: JGOIWTAAYYAMKP-RXMQYKEDSA-N
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Description

®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom and a trifluoromethyl group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium triacetoxyborohydride.

    Chiral Resolution: The racemic mixture obtained is then resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated systems for chiral resolution can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines and oximes.

    Reduction: Various amine derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine
  • ®-1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanamine
  • ®-1-(3-Methyl-4-(trifluoromethyl)phenyl)ethanamine

Uniqueness

The unique combination of a fluorine atom and a trifluoromethyl group on the phenyl ring distinguishes ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine from its analogs. This structural feature contributes to its distinct pharmacological profile and chemical reactivity.

Properties

IUPAC Name

(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOIWTAAYYAMKP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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